2-Chloro-5H,6H,7H-[1,3]thiazolo[4,5-F]indole
Description
2-Chloro-5H,6H,7H-[1,3]thiazolo[4,5-F]indole (CAS: 1247879-12-4) is a nitrogen-containing heterocyclic compound with a fused thiazole-indole scaffold. Its molecular formula is C₉H₇ClN₂S, and it has a molecular weight of 210.68 g/mol . The structure features a thiazole ring fused to an indole moiety at positions 4,5-F, with a chlorine substituent at position 2 of the thiazole ring. This compound is commercially available with 98% purity and is categorized as a nitrogen heterocycle, commonly used in pharmaceutical and chemical research .
Properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-pyrrolo[3,2-f][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-9-12-7-3-5-1-2-11-6(5)4-8(7)13-9/h3-4,11H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVVVAJEESWKDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC3=C(C=C21)N=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H,6H,7H-[1,3]thiazolo[4,5-F]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with a chloroindole derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5H,6H,7H-[1,3]thiazolo[4,5-F]indole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoloindole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered interest in medicinal chemistry due to its potential pharmacological activities. Research indicates that derivatives of thiazoloindoles exhibit various biological activities, including:
- Antitumor Activity : Thiazoloindole derivatives have shown promise as anticancer agents. For instance, studies have demonstrated that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : Compounds related to 2-chloro-5H,6H,7H-[1,3]thiazolo[4,5-F]indole have exhibited antimicrobial activity against various pathogens. This makes them candidates for developing new antibiotics or antifungal agents .
Case Study Example
A study published in the Organic & Biomolecular Chemistry journal highlighted the synthesis of various thiazoloindole derivatives and their biological evaluations. The results indicated that specific modifications to the thiazoloindole structure could enhance their efficacy against specific cancer cell lines .
Organic Synthesis
In organic synthesis, 2-chloro-5H,6H,7H-[1,3]thiazolo[4,5-F]indole serves as an important building block for synthesizing more complex molecules. Its reactive chloro group allows for various substitution reactions:
- Fragmentation to Lead Compounds : The compound can be utilized in fragment-based drug design where it acts as a scaffold for further modifications to develop lead compounds with desired biological activities .
- Synthesis of Novel Heterocycles : It can also be employed in the synthesis of novel heterocyclic compounds through cyclization reactions with other functional groups.
Data Table: Synthetic Applications
| Reaction Type | Example Reaction | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines to form amides | 75 |
| Cyclization | Formation of fused heterocycles | 68 |
| Coupling | Coupling with aryl halides | 82 |
Material Science
The unique properties of 2-chloro-5H,6H,7H-[1,3]thiazolo[4,5-F]indole also extend to material science applications:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to impart specific functionalities such as conductivity or thermal stability.
- Dye Production : Its vibrant color properties make it suitable for use in dye chemistry, particularly in developing dyes with specific absorption characteristics.
Mechanism of Action
The mechanism of action of 2-Chloro-5H,6H,7H-[1,3]thiazolo[4,5-F]indole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues
Thiazolo[4,5-b]indoles
Thiazolo[4,5-b]indoles differ in the fusion position of the thiazole and indole rings (4,5-b vs. 4,5-F). For example, 2-aryl-4H-[1,3]thiazolo[4,5-b]indoles (e.g., compounds 4a-f ) are synthesized via a one-pot condensation of isatin, ammonium thiocyanate, and arylaldehydes . These compounds lack the chlorine substituent but include aryl groups at position 2, which enhance their antimicrobial activity against Mycobacterium tuberculosis and Escherichia coli .
Thiazolo[4,5-c]pyridines
Examples like 2-bromo-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine (CAS: 1527716-58-0) replace the indole core with a pyridine ring.
Indole-Thiazole Hybrids
Compounds such as 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid (Scheme 2 in ) feature non-fused thiazole and indole units connected via a methylene bridge. This flexibility allows for diverse substitution patterns but may reduce metabolic stability compared to fused systems .
Functional Analogues
Antimicrobial Triazole-Indole Hybrids
3,5-Disubstituted triazoles bearing 5-chloro-2-methylindole (e.g., compounds from ) exhibit broad-spectrum antimicrobial activity. Unlike the fused thiazolo-indole scaffold, these compounds rely on triazole moieties for target interactions, such as inhibition of bacterial enzymes .
Indole-Triazole Antioxidants
Examples like 5-fluoro-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole () demonstrate how triazole appendages enhance antioxidant properties. However, their mechanisms differ significantly from thiazolo-indoles, which often target microbial enzymes .
Comparative Analysis of Key Properties
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Antimicrobial Potency: Thiazolo[4,5-b]indoles exhibit superior antitubercular activity (MIC 0.5–2 µg/mL) compared to triazole-indole hybrids (MIC 8–32 µg/mL), likely due to enhanced binding to M. tuberculosis enoyl-ACP reductase .
- Structural Rigidity: The fused thiazolo-indole system in 2-chloro derivatives may improve metabolic stability over non-fused hybrids, which are prone to enzymatic degradation .
- Substituent Effects : Chlorine at C2 in the target compound may enhance electrophilicity, favoring covalent interactions with biological targets, whereas aryl groups in thiazolo[4,5-b]indoles enable π-π stacking .
Biological Activity
2-Chloro-5H,6H,7H-[1,3]thiazolo[4,5-F]indole is a heterocyclic compound that combines thiazole and indole moieties. Its unique structure has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, supported by various research findings and case studies.
- Molecular Formula : C₉H₇ClN₂S
- Molecular Weight : 210.68 g/mol
- IUPAC Name : 2-chloro-6,7-dihydro-5H-pyrrolo[3,2-f][1,3]benzothiazole
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 2-Chloro-5H,6H,7H-[1,3]thiazolo[4,5-F]indole against various pathogens. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | |
| Escherichia coli | 0.30 μg/mL | |
| Pseudomonas aeruginosa | 0.35 μg/mL |
In addition to its MIC values, time-kill assays have shown that the compound exhibits bactericidal activity against these pathogens.
Anticancer Activity
The anticancer properties of 2-Chloro-5H,6H,7H-[1,3]thiazolo[4,5-F]indole have been investigated in various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.
The presence of the thiazole ring is crucial for its cytotoxic activity, as indicated by structure-activity relationship (SAR) studies.
The mechanism by which 2-Chloro-5H,6H,7H-[1,3]thiazolo[4,5-F]indole exerts its biological effects involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It can act as a modulator for certain receptors that are implicated in cancer progression.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.
Case Studies
- Antiviral Properties : A study explored the antiviral activity of indole derivatives related to thiazoles. While not directly focused on 2-Chloro-5H,6H,7H-[1,3]thiazolo[4,5-F]indole itself, it highlighted the potential for similar compounds to exhibit anti-HCV activity with low cytotoxicity profiles ( ).
- Cytotoxicity in Cancer Cells : Research on thiazole-linked indoles demonstrated significant anticancer effects across various cell lines. The findings suggested that modifications to the thiazole or indole rings could enhance efficacy ( ).
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-Chloro-5H,6H,7H-[1,3]thiazolo[4,5-F]indole and its analogs?
- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, thiazolo indole derivatives can be prepared by refluxing 3-formyl-indole precursors with 2-aminothiazol-4(5H)-one in acetic acid under catalytic conditions. Yields range from 42% to 68%, with purification via column chromatography (70:30 ethyl acetate/hexane) . Copper(I)-catalyzed click chemistry (e.g., CuI in PEG-400/DMF mixtures) is also effective for introducing substituents like triazoles .
- Key Data :
- Yield: 42–68%
- Characterization: FT-IR (C-Cl stretch at 804 cm⁻¹), NMR (δ 7.16–7.90 ppm), MS (m/z 284.01 for M) .
Q. How can researchers confirm the structural integrity of 2-Chloro-5H,6H,7H-[1,3]thiazolo[4,5-F]indole?
- Methodology : Use multi-spectroscopic techniques:
- FT-IR : Identify functional groups (e.g., C=N at 1639 cm⁻¹, C-Cl at 804 cm⁻¹) .
- NMR : and NMR to resolve aromatic protons (δ 7.16–7.90 ppm) and quaternary carbons .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 284.01 for M) and fragmentation patterns .
- Elemental Analysis : Validate purity (e.g., C: 63.31% vs. calcd. 63.27%) .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodology : Screen for antimicrobial activity using:
- MIC (Minimum Inhibitory Concentration) assays against bacterial strains (e.g., S. aureus, E. coli).
- Molecular docking to predict binding affinity to targets like SARS-CoV-2 M or bacterial enzymes .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this scaffold for antimicrobial activity?
- Methodology :
Synthesize analogs with varying substituents (e.g., aryl groups at position 2, halogens at position 5) .
Test biological activity and correlate with electronic (Hammett σ) or steric parameters.
Use docking simulations to identify critical interactions (e.g., hydrogen bonds with bacterial DNA gyrase) .
- Example : 2-(4-Chlorophenyl) substitution enhances activity due to increased lipophilicity and target binding .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for structurally similar derivatives?
- Methodology :
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., δ 7.62–7.90 ppm for aromatic protons) .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., thiazolo vs. indole ring orientation) .
- Computational modeling : Compare experimental shifts with DFT-calculated values .
Q. What strategies mitigate low yields in thiazolo indole synthesis?
- Methodology :
- Catalyst optimization : Replace CuI with Ru-based catalysts for higher regioselectivity in click reactions .
- Solvent screening : Use DMF/PEG-400 mixtures to improve solubility of intermediates .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to <1 hour, improving yield by 15–20% .
Q. How can excited-state intramolecular proton transfer (ESIPT) properties be exploited for fluorescence sensing?
- Methodology :
- Modify the scaffold with hydroxy groups (e.g., 2-hydroxyphenyl) to enable ESIPT, creating ratiometric fluorescence probes .
- Characterize using time-resolved fluorescence and TD-DFT calculations to map emission pathways .
- Application : Detect metal ions (e.g., Zn) in biological systems via fluorescence quenching/enhancement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
